![molecular formula C17H19ClN2O3S B4630828 N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)

N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide often involves multi-step reactions. For example, derivatives such as 2,3-dihydro-1,4-benzodioxin-6-amine were reacted with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium to obtain specific benzenesulfonamides, which were further reacted with various electrophiles to synthesize phenylacetamide derivatives with antimicrobial potential (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using X-ray crystallography, revealing complex geometries and intermolecular interactions. For instance, studies have shown that certain acetamide derivatives exhibit non-planar structures with significant intermolecular hydrogen bonding, contributing to their stability and interactions (Obaleye et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. For example, the presence of electronegative substituents like chlorine can affect their reactivity. Detailed analysis often involves studying the behavior of these compounds under various conditions, revealing insights into their stability, reactivity, and potential for forming derivatives (Jenepha Mary et al., 2022).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on the thermal stability and phase transitions of the compounds (Lahtinen et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal for determining the compounds' applications in various fields. Spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate structural details and chemical behavior, providing insights into the compounds' electronic and molecular dynamics (Shukla & Yadava, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, were synthesized and characterized using various spectroscopic methods. These compounds exhibited distinct crystal packing and hydrogen bonding models, contributing to our understanding of their structural properties. Thermal and antimicrobial activities were also evaluated, though no significant antibacterial or antifungal activities were observed with specific structural modifications (Lahtinen et al., 2014).

Antimicrobial Activity

- New compounds comprising drug components like β-lactam, cyclic imide, and sulfonamido group were designed, synthesized, and their molecules contained biologically active segments. These compounds showed high biological activity in antimicrobial screenings (Fadel & Al-Azzawi, 2021).

Crystal Structure Analysis

- The crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) was reported, showing moderate growth inhibition of several bacteria. This work highlights the compound's potential as a moderate antibacterial agent (Obaleye et al., 2008).

Protection in Chilled Crop Plants

- Mefluidide, a compound related to the specified chemical structure, demonstrated the ability to protect chilling-sensitive plants such as cucumber and corn from chilling injury. This protection is species-specific and provides insights into the potential agricultural applications of such compounds (Tseng & Li, 1984).

Hydrogen Bond Studies

- Investigation into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides revealed insights into intra- and intermolecular hydrogen bonds. The study provides valuable information on the electronic behavior of these hydrogen bonds, contributing to the understanding of molecular interactions and structural stability (Romero & Margarita, 2008).

Propiedades

IUPAC Name |

N-[4-[1-(4-chlorophenyl)propylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-3-17(13-4-6-14(18)7-5-13)20-24(22,23)16-10-8-15(9-11-16)19-12(2)21/h4-11,17,20H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRFNOXTYFZZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

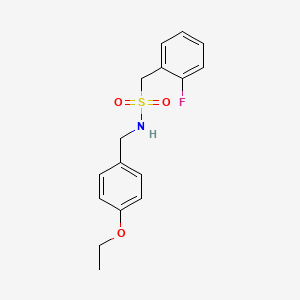

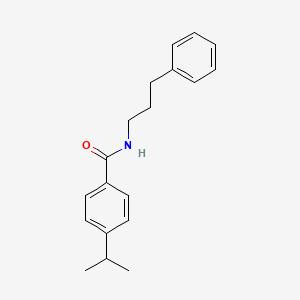

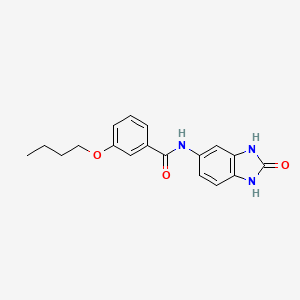

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)

![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)

![1-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4630816.png)

![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)